

13C NMR data for 2-(4-Bromo-2-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(4-Bromo-2-methylphenyl)acetic acid

Cat. No.: B2905934

[Get Quote](#)

An In-depth Technical Guide to the 13C NMR Spectroscopy of **2-(4-Bromo-2-methylphenyl)acetic acid**

Authored by: A Senior Application Scientist Abstract

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of **2-(4-Bromo-2-methylphenyl)acetic acid**. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the principles and practicalities of acquiring and interpreting the 13C NMR data for this compound. We will delve into the predicted chemical shifts, the influence of substituents on the aromatic ring, and a step-by-step experimental protocol. This guide is grounded in established spectroscopic principles and data from analogous structures to ensure scientific integrity and practical utility.

Introduction: The Significance of 2-(4-Bromo-2-methylphenyl)acetic acid and its Spectroscopic Characterization

2-(4-Bromo-2-methylphenyl)acetic acid is a substituted aromatic carboxylic acid. Molecules of this class are prevalent in medicinal chemistry and materials science due to their versatile

chemical handles, which allow for further synthetic modifications. The precise characterization of such compounds is paramount to ensure purity, confirm identity, and understand their electronic and steric properties.

¹³C NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides a unique fingerprint based on the chemical environment of each carbon atom. For **2-(4-Bromo-2-methylphenyl)acetic acid**, ¹³C NMR is critical for:

- Confirming the substitution pattern: Verifying the relative positions of the bromo, methyl, and acetic acid groups on the phenyl ring.
- Assessing purity: Detecting the presence of isomers or residual starting materials.
- Providing electronic information: The chemical shifts of the aromatic carbons offer insights into the electron-donating and electron-withdrawing effects of the substituents.

This guide will provide a detailed interpretation of the expected ¹³C NMR spectrum of the title compound, grounded in empirical data from similar molecules and established spectroscopic principles.

Predicted ¹³C NMR Data and Peak Assignments

While a definitive, experimentally verified spectrum for **2-(4-Bromo-2-methylphenyl)acetic acid** is not widely published, we can predict the ¹³C NMR chemical shifts with high accuracy. This prediction is based on the known effects of substituents on the chemical shifts of a benzene ring and by comparing with the experimental data of structurally related compounds such as 4-bromotoluene, phenylacetic acid, and other substituted derivatives.

The structure and numbering scheme for **2-(4-Bromo-2-methylphenyl)acetic acid** are as follows:

Caption: Molecular structure and atom numbering for **2-(4-Bromo-2-methylphenyl)acetic acid**.

Table 1: Predicted ¹³C NMR Chemical Shifts for **2-(4-Bromo-2-methylphenyl)acetic acid** in CDCl₃

Carbon Atom	Predicted Chemical Shift (δ , ppm)	Rationale for Assignment
C=O (Carboxyl)	~178-180	The carbonyl carbon of a carboxylic acid typically resonates in this downfield region. Data for phenylacetic acid shows this peak around 178 ppm.[1]
C4 (C-Br)	~121-123	The carbon directly attached to bromine is shielded by the "heavy atom effect". In 4-bromotoluene, this carbon appears around 120 ppm.[2]
C2 (C-CH ₃)	~138-140	The methyl group is electron-donating, causing a downfield shift for the attached aromatic carbon.
C1 (C-CH ₂ COOH)	~134-136	The carbon bearing the acetic acid group is expected to be downfield due to the electron-withdrawing nature of the substituent.
C6	~131-133	This carbon is ortho to the electron-withdrawing acetic acid group and is expected to be deshielded.
C5	~130-132	This carbon is ortho to the bromine atom and meta to the methyl and acetic acid groups.
C3	~128-130	This carbon is meta to the bromine and acetic acid groups and ortho to the methyl group.

CH ₂ (Methylene)	~40-42	The methylene carbon of phenylacetic acid derivatives typically appears in this range. For phenylacetic acid itself, it is around 41 ppm.[1]
CH ₃ (Methyl)	~20-22	The methyl group attached to the aromatic ring is expected in this upfield region. In 4-bromotoluene, the methyl carbon is at approximately 21 ppm.[2]

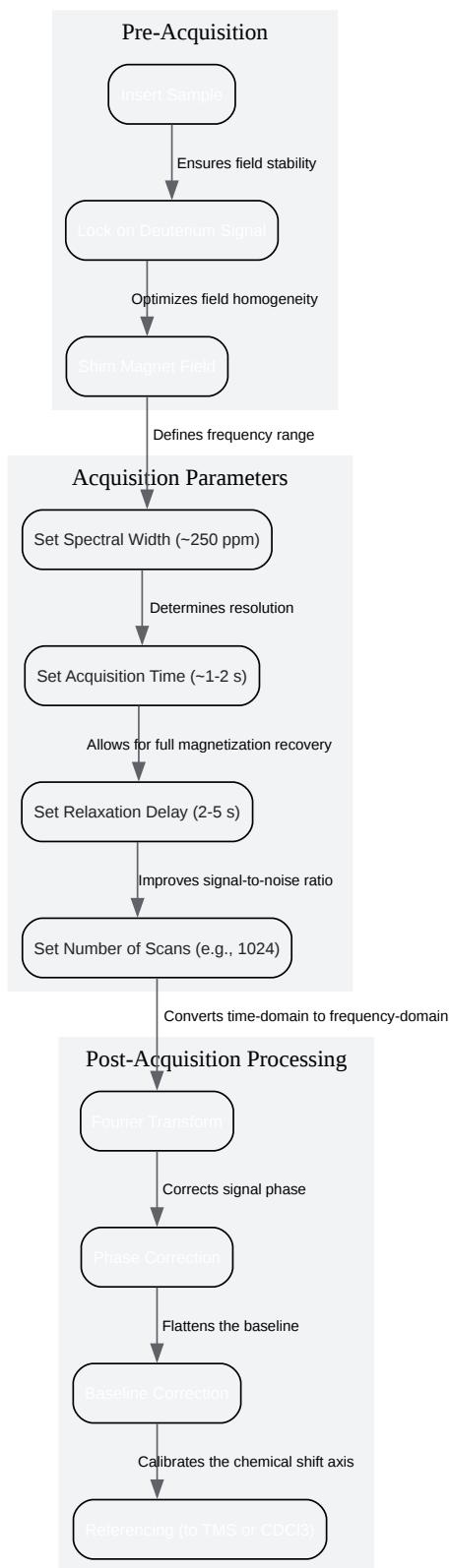
Scientific Rationale and In-depth Discussion

The predicted chemical shifts in Table 1 are derived from a comprehensive understanding of substituent effects in ¹³C NMR spectroscopy.

- **Carbonyl Carbon (C=O):** The carbon of the carboxylic acid is the most deshielded due to the strong electron-withdrawing effect of the two oxygen atoms, placing it significantly downfield.
- **Aromatic Carbons (C1-C6):** The chemical shifts of the aromatic carbons are influenced by the interplay of the electronic effects of the three substituents:
 - **Bromo Group (-Br):** The bromine atom exerts a complex influence. While it is electronegative (inductive withdrawal), it also possesses lone pairs that can be donated into the aromatic π -system (resonance donation). The most significant impact is the "heavy atom effect," which leads to increased shielding (an upfield shift) of the directly attached carbon (C4).
 - **Methyl Group (-CH₃):** The methyl group is a weak electron-donating group through hyperconjugation, which generally leads to a slight shielding of the ortho and para positions.
 - **Acetic Acid Group (-CH₂COOH):** This group is electron-withdrawing, causing a deshielding (downfield shift) of the ortho and para carbons.

- Aliphatic Carbons (CH₂ and CH₃):
 - The methylene (-CH₂-) carbon's chemical shift is primarily influenced by the adjacent aromatic ring and the carboxylic acid group.
 - The methyl (-CH₃) carbon's chemical shift is characteristic for a methyl group attached to an aromatic ring.

Experimental Protocol: A Self-Validating System


This section outlines a robust, self-validating protocol for acquiring the ¹³C NMR spectrum of **2-(4-Bromo-2-methylphenyl)acetic acid**.

4.1. Sample Preparation

- Weighing: Accurately weigh approximately 20-30 mg of **2-(4-Bromo-2-methylphenyl)acetic acid**.
- Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its carbon signal at ~77 ppm provides a convenient internal reference.
- Homogenization: Gently agitate the tube to ensure complete dissolution. If necessary, use a vortex mixer or sonicator.
- Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) as an internal reference ($\delta = 0.0$ ppm). The residual solvent peak of CDCl₃ can also serve as a reliable reference.^[3]

4.2. NMR Spectrometer Setup and Data Acquisition

The following workflow illustrates the key steps in setting up the NMR experiment:

[Click to download full resolution via product page](#)

Caption: Experimental workflow for ¹³C NMR data acquisition and processing.

Conclusion

This technical guide provides a comprehensive framework for understanding and obtaining the ^{13}C NMR spectrum of **2-(4-Bromo-2-methylphenyl)acetic acid**. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have presented a reliable prediction of the chemical shifts and a robust experimental protocol. This information is intended to empower researchers in their synthetic and analytical endeavors, ensuring the accurate and confident characterization of this important chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. 4-Bromotoluene(106-38-7) ^{13}C NMR spectrum [chemicalbook.com]
- 3. ^{13}C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 ^{13}C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- To cite this document: BenchChem. [^{13}C NMR data for 2-(4-Bromo-2-methylphenyl)acetic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2905934#13c-nmr-data-for-2-4-bromo-2-methylphenyl-acetic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com